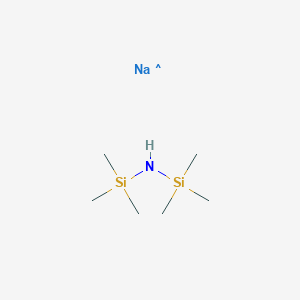

Sodium bis(trimethylsilyl)amide

Description

Historical Context and Evolution of Organosodium Chemistry

The field of organosodium chemistry, which encompasses compounds with a carbon-sodium bond, has a history stretching back to 1858 with the work of James Alfred Wanklyn. acs.orgbham.ac.uk Despite this early start, the application of organosodium compounds has been somewhat limited, largely due to competition from the more widely used organolithium reagents. saylor.orgwikipedia.orgnih.gov Organolithium compounds are often more convenient to handle and are commercially available in a wide variety. wikipedia.org

Historically, the synthesis of organosodium compounds involved methods like the transmetallation of organomercury compounds, such as the Schorigin reaction using diethylmercury. wikipedia.org However, the development of organosodium chemistry was hampered by the physical properties of simple organosodium species, which are often non-volatile, insoluble polymers due to the highly polarized nature of the Na-C bond. wikipedia.orglscollege.ac.in This high polarity, resulting from the significant difference in electronegativity between carbon (2.55) and sodium (0.93), leads to a highly carbanionic character. wikipedia.org

The perception of organosodium compounds as being highly reactive and thermally unstable also contributed to their slow adoption. acs.orgbham.ac.uk However, this view has been challenged, and recent advancements have led to a renewed interest in their synthetic potential. bham.ac.ukresearchgate.net The development of more sophisticated reagents, such as sodium bis(trimethylsilyl)amide (NaHMDS), has been crucial. These reagents overcome the solubility and stability issues of simpler organosodium compounds, paving the way for their broader application in synthesis. wikipedia.org The principal organosodium compound of commercial importance is sodium cyclopentadienide. wikipedia.org

Significance of NaHMDS as a Foundational Reagent in Modern Synthesis

This compound, commonly abbreviated as NaHMDS, is an organosilicon compound with the formula NaN(Si(CH₃)₃)₂. wikipedia.org It is a preeminent organosodium reagent in both academic and industrial laboratories, primarily functioning as a strong, non-nucleophilic base. lookchem.comnih.gov The steric bulk provided by the two trimethylsilyl (B98337) (TMS) groups is a key feature, preventing it from acting as a nucleophile in many reactions, which allows for highly selective deprotonations.

A significant advantage of NaHMDS is its physical form and solubility. It is commercially available as a stable, off-white solid or as solutions in various solvents. wikipedia.orgcommonorganicchemistry.com Unlike many simple organosodium compounds, NaHMDS is soluble in a wide range of nonpolar and polar aprotic solvents, including ethers like tetrahydrofuran (B95107) (THF) and diethyl ether, as well as aromatic hydrocarbons such as benzene (B151609) and toluene (B28343). wikipedia.orgchemeurope.com This solubility is attributed to the lipophilic nature of the TMS groups. wikipedia.orgchemeurope.com

Structurally, while the Na-N bond is polar covalent, the compound exists as a trimer in nonpolar solvents, forming a central Na₃N₃ ring. wikipedia.org In solution, its structure is highly dependent on the solvent. Studies have shown that NaHMDS exists as a disolvated dimer in toluene, a mixture of a dimer and a tetrasolvated monomer in THF/toluene mixtures, and exclusively as a monomer in neat THF. nih.govacs.org This variable aggregation state can influence its reactivity and selectivity in different solvent systems. nih.gov NaHMDS is sensitive to moisture and is rapidly destroyed by water, decomposing into sodium hydroxide (B78521) and bis(trimethylsilyl)amine. wikipedia.org

Overview of Major Research Areas and Methodological Approaches

The utility of NaHMDS spans numerous areas of organic synthesis, primarily leveraging its properties as a strong base. chemeurope.comthomassci.com

Key Research Applications:

Deprotonation and Enolate Formation: The most widespread application of NaHMDS is the deprotonation of weakly acidic C-H bonds, particularly in ketones and esters, to generate enolate derivatives. wikipedia.orgchemeurope.comsigmaaldrich.comchemicalbook.com These enolates are crucial intermediates in carbon-carbon bond-forming reactions. Due to its steric hindrance, NaHMDS often favors the formation of the less-substituted (kinetic) enolate, providing regioselectivity.

Wittig Reactions: NaHMDS is effectively used to deprotonate phosphonium (B103445) salts, thereby generating the corresponding Wittig reagents (phosphorus ylides). wikipedia.orgchemeurope.comguidechem.comfishersci.co.uk These ylides are then used to convert aldehydes and ketones into alkenes. guidechem.com

Carbene Generation: It can induce the dehydrohalogenation of halocarbons to generate carbenes. wikipedia.orgchemeurope.comthomassci.com These reactive intermediates can then participate in cycloaddition reactions with alkenes to form cyclopropanes. wikipedia.org

Synthesis of Nitrogen-Containing Compounds: NaHMDS serves as a nitrogen source in the synthesis of primary amines from alkyl halides. wikipedia.orgsigmaaldrich.com The process involves N-alkylation followed by the hydrolysis of the N-Si bonds. wikipedia.org It is also used in the amination of sulfonamides. fishersci.co.uk

Catalysis: NaHMDS is employed as a catalyst or co-catalyst in various reactions. For instance, in conjunction with rhodium(I) catalysts, it accelerates the polymerization of phenylacetylene (B144264). fishersci.co.uk It is also used in the synthesis of metal complexes, such as cobalt(II) β-ketoaminato complexes that have shown potential as anticancer agents. lookchem.com

Enantioselective Synthesis: The base has been utilized in enantioselective reactions, such as the nitroaldol (Henry) reaction to produce 1,2-amino alcohols. thomassci.comsigmaaldrich.com

Methodological Approaches:

The primary methodological approach involving NaHMDS is its use as a strong base under anhydrous conditions, often at low temperatures (e.g., -78 °C) to control reactivity. commonorganicchemistry.comguidechem.com It is frequently used to generate reactive anions, such as enolates or carbanions, which are then treated with an electrophile in the same pot. guidechem.com Its broad solvent compatibility allows for flexibility in reaction design, with THF and toluene being the most common solvents. guidechem.com Recent research has also focused on understanding its solution-state structure through techniques like NMR spectroscopy and density functional theory (DFT) computations to better predict and control its reactivity in complex chemical systems. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Preferred IUPAC Name | Sodium 1,1,1-trimethyl-N-(trimethylsilyl)silanaminide wikipedia.org |

| Common Names | Sodium hexamethyldisilazide, NaHMDS wikipedia.org |

| CAS Number | 1070-89-9 commonorganicchemistry.com |

| Molecular Formula | C₆H₁₈NNaSi₂ wikipedia.org |

| Molar Mass | 183.377 g·mol⁻¹ wikipedia.org |

| Appearance | Off-white to light beige solid wikipedia.orgcommonorganicchemistry.comchemicalbook.com |

| Melting Point | 171 to 175 °C (340 to 347 °F; 444 to 448 K) wikipedia.org |

| Solubility in Water | Reacts wikipedia.orglookchem.com |

| Solubility in other solvents | Soluble in THF, benzene, toluene, hexane (B92381), ether wikipedia.orglookchem.comfishersci.co.uk |

| pKa | ~29.5 in Tetrahydrofuran guidechem.com |

Table 2: Summary of Major Reactions Involving NaHMDS

| Reaction Type | Description |

| Enolate Generation | Deprotonates ketones and esters to form enolate intermediates for subsequent alkylation or condensation reactions. wikipedia.orgchemeurope.com |

| Wittig Reaction | Deprotonates phosphonium salts to form phosphorus ylides, which react with carbonyl compounds to synthesize alkenes. wikipedia.orgchemeurope.com |

| Carbene Generation | Effects dehydrohalogenation of halocarbons to produce carbenes for cyclopropanation reactions. wikipedia.orgchemeurope.com |

| Deprotonation of Heteroatoms | Deprotonates compounds containing weakly acidic O–H, S–H, and N–H bonds, such as thiols and cyanohydrins. wikipedia.org |

| Amine Synthesis | Reacts with alkyl halides in a two-step process (N-alkylation followed by hydrolysis) to yield primary amines. wikipedia.orgchemeurope.com |

| Catalysis | Acts as a catalyst, for example in the rhodium-catalyzed polymerization of phenylacetylene. fishersci.co.uk |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H19NNaSi2 |

|---|---|

Molecular Weight |

184.38 g/mol |

InChI |

InChI=1S/C6H19NSi2.Na/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3; |

InChI Key |

QKNDAUTYSODFJV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N[Si](C)(C)C.[Na] |

Origin of Product |

United States |

Fundamental Reactivity and Mechanistic Principles of Sodium Bis Trimethylsilyl Amide

Proton Abstraction and Deprotonation Reactions

The primary function of NaHMDS in organic chemistry is as a strong base for proton abstraction. wikipedia.org This process involves the removal of a proton (H+) from a molecule, leading to the formation of its conjugate base. masterorganicchemistry.com The deprotonated species, now being more electron-rich, exhibits increased nucleophilicity and can participate in a variety of subsequent reactions. masterorganicchemistry.com

Enolate Generation from Carbonyl Compounds (Ketones, Esters)

NaHMDS is frequently utilized for the deprotonation of ketones and esters to generate enolate derivatives. wikipedia.org Enolates are crucial intermediates in numerous carbon-carbon bond-forming reactions. The acidity of the α-proton in carbonyl compounds, while weak, is sufficient for deprotonation by a strong base like NaHMDS. youtube.com For instance, the α-proton of a typical ketone has a pKa of about 20, while that of an ester is around 25. youtube.com

The generation of enolates from unsymmetrical ketones can lead to a mixture of regioisomeric products. The control of this regioselectivity is a key aspect of synthetic strategy. quimicaorganica.org

Deprotonation of Weakly Acidic C-H, O-H, S-H, and N-H Bonds

The strong basicity of NaHMDS allows it to deprotonate a wide array of substrates beyond carbonyl compounds. It effectively removes protons from compounds containing weakly acidic O-H, S-H, and N-H bonds, such as cyanohydrins and thiols. wikipedia.org This broad applicability makes it a versatile reagent in organic synthesis. For example, it can be used in the synthesis of amines from alkyl halides through a two-step process involving N-alkylation followed by hydrolysis. wikipedia.org

Regioselectivity and Stereoselectivity in Enolization Processes

The enolization of unsymmetrical ketones with NaHMDS can yield two different regioisomeric enolates. The regiochemical outcome is highly dependent on the reaction conditions. quimicaorganica.org Similarly, the stereochemistry of the resulting enolate (E or Z configuration) is also a critical factor that can influence the stereochemical outcome of subsequent reactions. quimicaorganica.orgnih.govnih.gov

The solvent plays a crucial role in determining the E/Z selectivity of enolization. For example, the enolization of 2-methyl-3-pentanone (B165389) with NaHMDS shows dramatically different E/Z selectivities in various solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and toluene (B28343). nih.govnih.gov This solvent-dependent selectivity is attributed to the different aggregation states of NaHMDS in solution, which can range from monomers to dimers and even free ions. nih.govnih.gov

Kinetic versus Thermodynamic Control in Deprotonation

The formation of enolates from unsymmetrical ketones can be directed towards either the kinetic or the thermodynamic product by careful selection of reaction conditions. quimicaorganica.orgwikipedia.org

Kinetic Control: This is achieved under conditions where the deprotonation is rapid, irreversible, and occurs at low temperatures. quimicaorganica.orgwikipedia.org The use of a strong, sterically hindered base like NaHMDS favors the removal of the most accessible proton, leading to the formation of the less substituted (kinetic) enolate. wikipedia.org Short reaction times also favor the kinetic product. wikipedia.org

Thermodynamic Control: This is favored by conditions that allow for equilibration between the possible enolates. quimicaorganica.orgwikipedia.org This typically involves using a weaker base, higher temperatures, or longer reaction times, which allows the initially formed kinetic enolate to equilibrate to the more stable, more substituted (thermodynamic) enolate. wikipedia.orglibretexts.orglibretexts.org

| Condition | Favors Kinetic Product | Favors Thermodynamic Product |

| Base | Strong, sterically hindered (e.g., NaHMDS) | Weaker base |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Solvent | Aprotic | Protic solvents can facilitate equilibration |

Role as a Nucleophile and Electron Donor

While primarily known as a base, NaHMDS can also exhibit nucleophilic character and act as an electron donor under specific circumstances.

Generation of Carbenes via Dehydrohalogenation of Halocarbons

NaHMDS is utilized to generate carbenes through the dehydrohalogenation of halocarbons. wikipedia.org In this reaction, NaHMDS abstracts a proton and a halide from adjacent carbon atoms, leading to the formation of a highly reactive carbene intermediate. These carbenes can then undergo addition reactions with alkenes to synthesize substituted cyclopropanes and cyclopropenes. wikipedia.org

Furthermore, recent studies have shown that NaHMDS can act as an electron donor in certain contexts. For instance, it has been observed to reduce Cu(II) to a Cu(I) species, highlighting its capacity to participate in redox processes. rsc.org

Formation of Wittig Reagents from Phosphonium (B103445) Salts

A cornerstone application of NaHMDS is the generation of phosphorus ylides, or Wittig reagents, from their corresponding phosphonium salts. wikipedia.orgwikipedia.org This transformation is a critical step in the Wittig reaction, a widely used method for synthesizing alkenes from aldehydes or ketones. organic-chemistry.org The process involves the deprotonation of an alkylphosphonium salt at the carbon adjacent to the positively charged phosphorus atom.

The high basicity of NaHMDS is essential for deprotonating the relatively acidic α-hydrogens of the phosphonium salt (pKa ≈ 22). libretexts.org Its significant steric hindrance, imparted by the two bulky trimethylsilyl (B98337) (TMS) groups, minimizes the risk of competing nucleophilic attack on the phosphorus atom or other electrophilic sites within the substrate. This selectivity makes NaHMDS an effective and clean base for this purpose, alongside other strong bases like n-butyllithium and sodium hydride. wikipedia.orglibretexts.org The choice of base can be crucial, influencing not only the efficiency but also the stereochemical outcome of the subsequent olefination. wikipedia.org

The general mechanism is as follows: [R'R''CH-P+Ph3]X- + NaN(SiMe3)2 → R'R''C=PPh3 + HN(SiMe3)2 + NaX

The reaction is typically performed in situ, with the phosphonium salt suspended in an anhydrous solvent like tetrahydrofuran (THF), to which a solution of NaHMDS is added to generate the reactive ylide. orgsyn.orgsigmaaldrich.com For phosphonium salts with electron-withdrawing substituents, which increase the acidity of the α-protons, weaker bases may suffice, but for non-stabilized ylides derived from simple alkyl groups, a powerful base like NaHMDS is often required. wikipedia.orgyoutube.com

C-N Bond Formation Reactions (Amination, Aminomethylation)

NaHMDS plays a crucial role as a strong base in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. chemeurope.comwikipedia.org This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and a primary or secondary amine. wikipedia.org The function of NaHMDS in this catalytic cycle is to deprotonate the amine nucleophile after it coordinates to the palladium center. chemeurope.comyoutube.com This deprotonation step is vital for the formation of the key palladium-amido intermediate, which then undergoes reductive elimination to yield the desired aryl amine product and regenerate the Pd(0) catalyst. chemeurope.comwikipedia.org NaHMDS is often used alongside other strong, non-nucleophilic bases like sodium tert-butoxide in these reactions. chemeurope.com

Beyond its role in aryl amination, NaHMDS facilitates the N-alkylation of amines with alkyl halides. The process involves the formation of an N-silylated intermediate, which is subsequently hydrolyzed to yield the primary amine. wikipedia.org

NaN(Si(CH3)3)2 + RX → RN(Si(CH3)3)2 + NaX

RN(Si(CH3)3)2 + H2O → RNH2 + O(Si(CH3)3)2

This methodology has been adapted for aminomethylation reactions using specialized reagents such as CH3OCH2N(Si(CH3)3)2, where the methoxy (B1213986) group acts as a leaving group. wikipedia.org

Reductive Transformations (e.g., Cu(II) Reduction to Cu(I) Species)

In addition to its function as a base, NaHMDS can act as a reducing agent, a less commonly highlighted but significant reactivity mode. Research has demonstrated that NaHMDS can reduce copper(II) to copper(I) species. rsc.orgrsc.orgresearchgate.net This reductive capability is important in the context of copper-catalyzed reactions where the active catalytic species is often Cu(I).

Spectroscopic studies using X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR) have provided direct evidence for this transformation. rsc.orgrsc.org When CuCl2 is treated with excess NaHMDS, the Cu(II) is reduced to a Cu(I) species. rsc.orgrsc.org XAS analysis confirmed the resulting species to be the copper(I) ate complex, Cu[N(TMS)2]2Na, where the copper center is linearly coordinated by two nitrogen atoms from the bis(trimethylsilyl)amide ligands. rsc.org This demonstrates that in certain catalytic systems, NaHMDS can serve a dual role as both a base and an electron donor to generate the active catalyst.

Table 1: Reductive Properties of NaHMDS

| Metal Center | Initial Oxidation State | Final Oxidation State | Key Findings |

|---|

Mechanistic Investigations of Reaction Pathways

The reactivity of NaHMDS is not straightforward and is governed by complex equilibria in solution. Mechanistic studies have been crucial in understanding how its aggregation state, solvation, and the electronic and steric properties of the amide ligand dictate reaction outcomes.

Elucidation of Dimer-Based and Monomer-Based Mechanisms

In solution, NaHMDS does not typically exist as a simple monomeric unit. Its structure is highly dependent on the solvent. nih.govnih.gov In nonpolar solvents like toluene, it forms a trimeric structure in the solid state and exists predominantly as dimers in solution. wikipedia.orgnih.gov In more strongly coordinating solvents like THF, it can deaggregate to form monomers. nih.govnih.gov Specifically, in neat THF, NaHMDS exists as a tetrasolvated monomer. nih.gov

Crucially, the observable resting state of the base is not always the reactive species. Mechanistic studies have revealed that both monomers and dimers can be involved in reaction pathways, with the dominant pathway depending on the substrate and solvent. nih.govnih.gov

Dimer-Based Pathways: In many reactions, including certain C-N bond formations and ketone enolizations in weakly coordinating solvents, the reaction proceeds through a dimer-based transition state. nih.govnih.gov For instance, the reaction of NaHMDS with methyl-2-picolinate in THF, despite starting from a monomeric NaHMDS solution, occurs via a dimer-based pathway. nih.gov

Monomer-Based Pathways: In other cases, particularly with strongly coordinating ligands or in highly solvating environments, a monomer-based mechanism is operative. The enolization of 2-methylcyclohexanone (B44802) in THF proceeds through a trisolvated-monomer-based transition state. nih.gov

The prevalence of dimer-based reactivity even under conditions where the monomer is the dominant species in solution suggests that substrate-amide aggregates, including mixed dimers, form readily and are key intermediates on the reaction coordinate. nih.gov

Influence of Solvation on Reaction Kinetics and Chemoselectivity

The choice of solvent is a critical parameter that profoundly influences the aggregation state, solvation number, and ultimately, the kinetics and selectivity of NaHMDS-mediated reactions. nih.govacs.org

Spectroscopic and kinetic studies have mapped the complex relationship between the solvent and the structure of NaHMDS in solution. nih.govacs.org A range of solvents, from non-polar hydrocarbons like toluene to ethers (THF, DME, MTBE) and amines (triethylamine, TMEDA), have been investigated. nih.govacs.org Titration experiments show that coordinating solvents can displace weaker ones, leading to changes in the monomer-dimer equilibrium and the number of solvent molecules bound to the sodium center. nih.gov

This solvation shell directly impacts reactivity:

Kinetics: The rate of reaction can vary dramatically with the solvent. For example, quantitative rate studies of the aminolysis of methyl benzoate (B1203000) mediated by a related sodium amide showed a 47,000-fold difference in rates depending on the solvent system. acs.org Detailed studies on NaHMDS have shown that reaction orders with respect to the base can be zeroth-order, half-order, or first-order, depending on whether the reactive species is a complexed dimer, a monomer derived from a dimer, or a simple monomer, respectively. nih.gov

Chemoselectivity: The solvent can dictate the reaction outcome. In C-N bond-forming reactions with certain esters, NaHMDS in toluene or dimethylethylamine (DMEA) favors the formation of carboxamides, whereas in THF, the reaction proceeds further to yield nitriles or amidines. nih.gov Similarly, the E/Z selectivity of ketone enolization by NaHMDS is highly solvent-dependent, shifting from 20:1 in Et3N/toluene to 1:90 in THF for 2-methyl-3-pentanone. nih.gov This is attributed to the different geometries of the solvated monomer- or dimer-based transition states.

Table 2: Solvent Effects on NaHMDS Aggregation and Reactivity

| Solvent | Dominant Species | Typical Reaction Pathway | Impact on Selectivity Example (Enolization) |

|---|---|---|---|

| Toluene | Dimer | Dimer-based | High E-selectivity nih.gov |

| Triethylamine (Et3N) | Disolvated Dimer | Dimer-based | High E-selectivity nih.gov |

| THF | Tetrasolvated Monomer | Monomer or Dimer-based | High Z-selectivity nih.govnih.gov |

Interplay of Steric and Electronic Factors in Reactivity

The unique reactivity of NaHMDS is a direct result of the interplay between the steric and electronic effects of its bis(trimethylsilyl)amide ligand.

Steric Effects: The two bulky trimethylsilyl groups make NaHMDS a sterically hindered base. This steric congestion is the primary reason for its low nucleophilicity, as it physically impedes the nitrogen atom from attacking electrophilic centers like carbonyl carbons. This characteristic is highly desirable in reactions where only deprotonation is wanted, such as in the formation of enolates or Wittig reagents, preventing unwanted side reactions. For instance, in the deprotonation of unsymmetrical ketones, the steric bulk of NaHMDS often leads to the preferential formation of the less substituted (kinetic) enolate, a crucial aspect for controlling regioselectivity in subsequent reactions like aldol (B89426) additions or alkylations.

Electronic Effects: The nitrogen atom in NaHMDS is part of a polar covalent Na-N bond, making it a powerful base. wikipedia.org The silicon atoms are believed to exert an α-stabilizing effect. sci-hub.se The combination of high basicity (an electronic property) and low nucleophilicity (a steric property) defines the reagent's character. Compared to other amide bases like lithium diisopropylamide (LDA), the activity of NaHMDS can be lower due to its greater steric congestion. This difference can be exploited for selective transformations; for example, the selective mono-O-demethylation of o-dimethoxybenzenes can be achieved with NaHMDS, whereas the more reactive LDA cannot be similarly controlled. sci-hub.se

Analysis of Transition Structures and Reactive Intermediates

The mechanistic landscape of reactions involving NaHMDS is profoundly influenced by the solvent. In non-polar solvents like toluene, NaHMDS predominantly exists as a disolvated dimer. nih.gov Conversely, in strongly coordinating solvents such as tetrahydrofuran (THF), it can deaggregate to form solvated monomers. nih.gov These different aggregation states lead to multiple competing reaction pathways, including monomer-based, dimer-based, and even free-ion-based mechanisms, particularly in highly polar media. nih.gov

Ketone Enolization: Studies on the ketone enolization of 2-methyl-3-pentanone using NaHMDS have revealed a remarkable solvent-dependent E/Z selectivity, which is a direct consequence of the operative mechanism. nih.gov

In weakly coordinating solvents (e.g., Et₃N/toluene): The reaction proceeds primarily through mono- and disolvated dimer-based transition structures. These pathways lead to a high preference for the (E)-enolate. nih.govnih.gov

In strongly coordinating solvents (e.g., THF): The mechanism shifts towards a trisolvated monomer-based pathway. In THF, facile equilibration of the resulting enolate leads to a high selectivity for the thermodynamically favored (Z)-enolate. nih.govnih.gov With the highly chelating ligand pentamethyldiethylenetriamine (PMDTA), the reaction proceeds via free ions. nih.gov

Density Functional Theory (DFT) computations have been pivotal in visualizing these transition states, revealing cyclic structures where the sodium cation is coordinated to both the amide base and the ketone substrate. nih.govnih.gov These models help to explain the observed stereochemical outcomes.

Carbon-Nitrogen Bond Formation: In the aminolysis of esters, the reaction mechanism is also highly dependent on the solvent and the nature of the NaHMDS aggregate. nih.gov For instance, the reaction of NaHMDS with methyl-2-picolinate has been shown to proceed through various intermediates. nih.gov

In dimethylethylamine (DMEA): The reaction involves mono- and dichelated NaHMDS dimers that are observable by NMR spectroscopy. nih.gov DFT calculations have identified key transition structures (TS-1, TS-2, TS-3, and TS-4) along the reaction coordinate, all of which possess a single negative frequency, confirming them as true transition states. nih.gov

In THF: The reaction pathway also involves dimer-based chemistry, even when starting from what is observably monomeric NaHMDS in solution. nih.gov This highlights the prevalence of aggregation-based reaction pathways.

The use of ¹⁵N-labeled NaHMDS in conjunction with NMR spectroscopy has been a powerful tool for distinguishing between different nitrogen- and silicon-containing species and for probing the reversibility of reaction steps. nih.gov

Interactive Data Table: Mechanistic Insights into NaHMDS Reactions

| Reaction | Substrate | Solvent System | Dominant Reactive Species | Key Findings/Transition Structures | Reference |

| Ketone Enolization | 2-Methyl-3-pentanone | Et₃N/Toluene | Mono- and Disolvated Dimers | High (E)-selectivity; Dimer-based transition states. | nih.govnih.gov |

| Ketone Enolization | 2-Methyl-3-pentanone | THF | Trisolvated Monomers | High (Z)-selectivity due to enolate equilibration. | nih.govnih.gov |

| Ketone Enolization | 2-Methyl-3-pentanone | PMDTA/Toluene | Free Ions | Reaction proceeds via ionization of the NaHMDS monomer. | nih.gov |

| Aminolysis | Methyl-2-picolinate | DMEA | Mono- and Dichelated Dimers | Observable dimer intermediates; DFT-calculated transition states. | nih.gov |

| Aminolysis | 2-Pyridinecarbonitrile | THF | Monomer (leading to dimer-based reaction) | Evidence for pre-aggregation-based reactions from monomers. | nih.gov |

Studies on Trimethylsilyl Group Migration in Reactions

The migration of a trimethylsilyl (TMS) group is a well-documented phenomenon in organosilicon chemistry, often proceeding through an intramolecular nucleophilic attack on the silicon atom, leading to a pentacoordinate silicon intermediate. wikipedia.org While not as common as its primary function as a base, NaHMDS can be implicated in reactions where TMS group migration occurs, most notably in the context of the Brook rearrangement.

The Brook rearrangement involves the intramolecular, base-catalyzed migration of a silyl (B83357) group from a carbon atom to an oxygen atom of an adjacent hydroxyl group. wikipedia.orgorganic-chemistry.org The driving force for this rearrangement is the formation of the thermodynamically stable silicon-oxygen bond. wikipedia.org NaHMDS, as a strong base, can initiate this process by deprotonating the hydroxyl group to form an alkoxide. This alkoxide then internally attacks the silicon atom, leading to the silyl ether product after rearrangement. organic-chemistry.orgresearchgate.net

For example, α-silyl carbinols can be converted to their corresponding silyl ethers using a catalytic amount of base. organic-chemistry.org While various bases can be used, the strength of NaHMDS makes it a suitable candidate for initiating such transformations, especially when weaker bases are ineffective.

Furthermore, studies on N-trimethylsilylacylamides have shown a 1,3-migration of the trimethylsilyl group between the nitrogen and oxygen atoms. rsc.org This intramolecular rearrangement was investigated using variable temperature NMR studies, which revealed that the rate of migration is influenced by the basicity of the amide. rsc.org Although this study did not explicitly use NaHMDS to induce the migration, it highlights the inherent tendency of the TMS group to migrate between heteroatoms in an amide framework, a process that could be influenced by external bases like NaHMDS in related systems.

In a different context, intermolecular silyl migrations have also been observed. For instance, the O-alkylation of a silylated phenol (B47542) with a benzyl (B1604629) bromide, promoted by sodium hydride (NaH), a related strong, non-nucleophilic base, resulted in products arising from an unusual intermolecular silyl migration. researchgate.net This suggests that under basic conditions, silyl groups can be transferred between molecules, a pathway that could potentially be accessible in certain NaHMDS-mediated reactions.

Interactive Data Table: Trimethylsilyl Group Migration Studies

| Migration Type | Reaction Context | Role of Base (or related) | Key Mechanistic Feature | Reference |

| nih.govnih.gov-Brook Rearrangement | α-Silyl carbinol to silyl ether | Base-catalyzed (e.g., NaHMDS) deprotonation of hydroxyl group. | Intramolecular attack of the resulting alkoxide on the silicon center. | organic-chemistry.orgresearchgate.net |

| 1,3-Migration | N-Trimethylsilylacylamides | Not explicitly NaHMDS, but basicity of the amide affects the rate. | Intramolecular migration of the TMS group between nitrogen and oxygen. | rsc.org |

| Intermolecular Migration | O-alkylation of a silylated phenol | Promoted by Sodium Hydride (NaH). | Transfer of a silyl group between different molecules. | researchgate.net |

Structural Elucidation and Aggregation Behavior of Sodium Bis Trimethylsilyl Amide

Solution-Phase Structural Characterization

The structure of sodium bis(trimethylsilyl)amide in solution is not a simple monomeric species but rather a dynamic equilibrium of various aggregates. The nature of the solvent system plays a crucial role in determining the predominant species present.

Determination of Aggregation States (Monomers, Dimers, Oligomers) in Diverse Solvent Systems

In solution, NaHMDS primarily exists as monomers and dimers, with the equilibrium between these forms being highly dependent on the solvent's coordinating ability. In non-polar aromatic solvents such as benzene (B151609) and toluene (B28343), NaHMDS predominantly forms a disolvated dimeric structure. researchgate.net This has been substantiated by a variety of techniques, including NMR spectroscopy. The high solubility of NaHMDS in these solvents is attributed to explicit π-complexation with the solvent molecules. researchgate.net

Conversely, in strongly coordinating polar aprotic solvents like tetrahydrofuran (B95107) (THF), NaHMDS exists exclusively as a tetrasolvated monomer. researchgate.net In solvent mixtures, such as THF/toluene, a mixture of the disolvated dimer and the tetrasolvated monomer is observed. researchgate.net The equilibrium can be shifted towards the monomer by increasing the concentration of the coordinating solvent. For instance, in dioxane, NaHMDS only partially deaggregates to the monomeric form, even in the neat solvent. researchgate.net

The aggregation state can be effectively probed using ¹⁵N NMR spectroscopy, particularly by examining the ¹J(¹⁵N, ²⁹Si) coupling constants. Dimeric species of NaHMDS typically exhibit coupling constants in the range of 7-9 Hz, while monomeric species show larger coupling constants of 12-14 Hz. wikipedia.org

Table 1: Aggregation State of NaHMDS in Various Solvents

| Solvent | Predominant Aggregation State | Spectroscopic Evidence |

|---|---|---|

| Toluene/Benzene | Disolvated Dimer | ¹J(¹⁵N, ²⁹Si) ≈ 7.9 Hz |

| Tetrahydrofuran (THF) | Tetrasolvated Monomer | ¹J(¹⁵N, ²⁹Si) ≈ 12-14 Hz |

| THF/Toluene Mixture | Mixture of Dimer and Monomer | Dependent on THF concentration |

| Dioxane | Partial deaggregation to Monomer | Intermediate behavior |

Investigation of Solvation Phenomena: Primary and Secondary Shell Interactions

The solvation of NaHMDS aggregates is a critical factor influencing their structure and reactivity. In the case of the dimeric species in aromatic solvents, the sodium cations are coordinated by the solvent molecules, forming a primary solvation shell. Computational studies have supported the existence of these explicitly solvated dimers. researchgate.net

For the monomeric species in coordinating solvents like THF, the sodium cation is typically surrounded by four solvent molecules, forming a well-defined primary solvation shell. The interactions between the sodium cation and the solvent molecules are primarily ion-dipole interactions. The trimethylsilyl (B98337) groups of the amide ligand are directed away from the sodium center, creating a lipophilic exterior that contributes to the solubility of the complex in organic solvents.

Beyond the primary solvation shell, secondary interactions can also play a role, although they are weaker and more transient. These can involve further solvent molecules interacting with the primary solvation shell or with the bulky trimethylsilyl groups.

Impact of Chelating and Multidentate Ligands (e.g., TMEDA, PMDTA, Crown Ethers) on Solution Structure

The introduction of chelating and multidentate ligands has a profound impact on the aggregation state of NaHMDS, generally favoring the formation of monomeric species by effectively solvating the sodium cation.

TMEDA (N,N,N',N'-tetramethylethylenediamine): In the presence of the bidentate ligand TMEDA, NaHMDS forms a disolvated dimer. wikipedia.org

PMDTA (N,N,N',N'',N''-pentamethyldiethylenetriamine): The tridentate ligand PMDTA is a more effective chelator and leads to the formation of monomeric NaHMDS adducts. wikipedia.org

Crown Ethers: Crown ethers are powerful ligands for alkali metal cations and effectively deaggregate NaHMDS. For instance, 15-crown-5 (B104581) has been shown to form a crystalline monomeric adduct with NaHMDS. nih.gov The sodium cation is encapsulated within the macrocyclic cavity of the crown ether. Similarly, other crown ethers like 12-crown-4 (B1663920) and 18-crown-6 (B118740) also promote the formation of monomeric species in solution. wikipedia.org

The use of these ligands allows for fine-tuning of the reactivity of NaHMDS by controlling its aggregation state.

Table 2: Effect of Chelating Ligands on NaHMDS Aggregation

| Ligand | Type | Resulting NaHMDS Structure |

|---|---|---|

| TMEDA | Bidentate Amine | Disolvated Dimer |

| PMDTA | Tridentate Amine | Monomer |

| 15-Crown-5 | Crown Ether | Monomeric Adduct |

| 12-Crown-4 | Crown Ether | Monomer |

| 18-Crown-6 | Crown Ether | Monomer |

Stereoisomeric Forms of Aggregates in Solution

While simple cis/trans isomerism in the dimeric aggregates of NaHMDS with achiral ligands has not been extensively reported, the use of chiral chelating ligands can lead to the formation of diastereomeric aggregates. The reaction of NaHMDS with the chiral diamine (R,R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine ((R,R)-TMCDA) results in the formation of a chiral complex. researchgate.netnih.gov This demonstrates that the coordination of a chiral ligand to the sodium center can induce stereoisomerism in the resulting NaHMDS aggregate. Such diastereomeric complexes can be crucial in asymmetric synthesis, where the chiral environment around the base can influence the stereochemical outcome of a reaction.

Solid-State Structural Analysis

In the absence of coordinating solvents, the structure of this compound in the solid state reveals a preference for higher-order aggregation.

Crystalline Architectures: Polymeric Zigzag Chains and Cyclic Motifs

The most commonly cited solid-state structure of NaHMDS is a trimer, featuring a central, planar six-membered (NaN)₃ ring. youtube.com In this arrangement, the sodium and nitrogen atoms alternate, and the bulky bis(trimethylsilyl)amide ligands are positioned on the periphery of the ring.

While the cyclic trimer is the well-established structure for crystalline NaHMDS, it is noteworthy that other sodium amides can adopt different solid-state architectures. For instance, the simpler sodium amide (NaNH₂) crystallizes in an infinite polymeric chain structure. wikipedia.org Although a polymeric zigzag chain has not been definitively characterized for NaHMDS itself, the existence of such motifs in related sodium amide compounds suggests the potential for structural diversity in the solid state under different crystallization conditions or with modified ligands. For example, a binuclear NaHMDS complex with the chiral diamine (R,R)-TMCDA has been shown to polymerize in the solid state through intermolecular interactions. researchgate.net

Coordination Environment of the Sodium Center in Solid State

In the absence of coordinating solvents, the solid-state structure of this compound is not monomeric. Instead, it adopts a trimeric form, [NaN(Si(CH3)3)2]3. wikipedia.orgresearchgate.net This aggregation is a key feature of its solid-state chemistry. The core of this trimer consists of a planar, six-membered (NaN)3 ring. wikipedia.orgwikipedia.orgwikimedia.org

Within this trimeric structure, each sodium atom is three-coordinate. It is bridged by two nitrogen atoms from adjacent amide ligands. The coordination geometry around each sodium center is approximately trigonal planar, established by bonds to two nitrogen atoms and a close interaction with the carbon atoms of the bulky trimethylsilyl groups. This arrangement satisfies the coordinative preferences of the sodium cation while being sterically shielded by the lipophilic trimethylsilyl groups. This specific aggregation minimizes intermolecular forces and contributes to its solubility in nonpolar solvents like benzene and toluene. wikipedia.org

Structural Characterization of Mixed Alkali Metal Bis(trimethylsilyl)amide Aggregates

The aggregation behavior of NaHMDS extends to the formation of complex structures incorporating other alkali metals. Research into mixed sodium/cesium bis(trimethylsilyl)amide systems has led to the isolation and characterization of a polymeric species, [toluene·NaCs(HMDS)2]∞. acs.org

The synthesis of this mixed-metal aggregate was achieved by combining equimolar amounts of NaHMDS and cesium bis(trimethylsilyl)amide (CsHMDS) in a hexane (B92381)/toluene mixture. acs.org X-ray crystallographic analysis of the resulting polymer reveals a structure built from solvated, four-membered [Na–N–Cs–N] cyclodimeric units. In this core, the bis(trimethylsilyl)amide ligands asymmetrically bridge the sodium and cesium cations. The Na–N bond lengths are reported as 2.336(4) Å and 2.362(3) Å, while the Cs–N bonds are significantly longer at 3.121(3) Å and 3.152(3) Å, reflecting the difference in ionic radii between Na+ and Cs+. acs.org This structural motif, a common feature in hetero-bialkali metal HMDS chemistry, highlights the ability of the bulky amide ligand to accommodate and bridge different sized metal centers. acs.org

Structural Studies of Mixed Amide/Halide Aggregates

A particularly rich area of structural chemistry for this compound involves the formation of mixed amide/halide aggregates. When NaHMDS is combined with sodium halides, intricate cage-like structures can be formed, often facilitated by the presence of multidentate donor ligands. acs.orgacs.orgnih.gov

A notable series of such aggregates has the general formula [{Na5(μ-HMDS)5(μ5-X)}{Na(Me6TREN)}], where X represents a halide (Cl, Br, or I) and Me6TREN is the tetradentate donor ligand tris[2-(dimethylamino)ethyl]amine (B34753). acs.orgacs.orgnih.gov In these complexes, a central halide anion is encapsulated within a framework of five sodium atoms and five bridging bis(trimethylsilyl)amide ligands. The halide ion is specifically in a μ5-bridging mode, interacting with all five sodium atoms of the inner cage. acs.orgacs.orgnih.gov

The structure of these aggregates is also highly dependent on the donor ligand used. For instance, with the NaI/NaHMDS system, using tridentate donors like PMDETA or TMDAE results in solvent-separated ion-pair complexes. acs.orgnih.gov In contrast, employing bidentate donors such as TMEDA leads to the formation of neutral complexes with the formula [Na4(μ-HMDS)3(μ4-X)(donor)2]. acs.orgnih.gov In this arrangement, the halide ion adopts a μ4-bridging mode within a core of four sodium atoms and three amide ligands. acs.orgnih.gov

Table 1: Examples of Characterized Mixed Amide/Halide Aggregates

| Complex Formula | Halide (X) | Halide Bridging Mode | Core Stoichiometry | Reference |

| [{Na5(μ-HMDS)5(μ5-Cl)}{Na(Me6TREN)}] | Cl | μ5 | Na5(amide)5(halide)1 | acs.orgnih.gov |

| [{Na5(μ-HMDS)5(μ5-Br)}{Na(Me6TREN)}] | Br | μ5 | Na5(amide)5(halide)1 | acs.orgnih.gov |

| [{Na5(μ-HMDS)5(μ5-I)}{Na(Me6TREN)}] | I | μ5 | Na5(amide)5(halide)1 | acs.orgnih.gov |

| [Na4(μ-HMDS)3(μ4-I)(TMEDA)2] | I | μ4 | Na4(amide)3(halide)1 | acs.orgnih.gov |

| [Na4(μ-HMDS)3(μ4-Br)(TMEDA)2] | Br | μ4 | Na4(amide)3(halide)1 | acs.orgnih.gov |

Spectroscopic and Diffraction Techniques for Structural Probes

The elucidation of the complex structures of this compound and its aggregates relies on a combination of powerful analytical techniques.

Advanced NMR Spectroscopy (29Si, 1H, 13C, 15N) for Structural Diagnostics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for studying the aggregation and solvation of NaHMDS in solution. nih.govacs.org While 1H and 13C NMR provide information on the organic ligands, more advanced multinuclear NMR techniques, particularly involving 15N and 29Si, are exceptionally insightful. nih.govacs.org

A key diagnostic tool is the one-bond 15N–29Si scalar coupling constant (1J N–Si). nih.gov Studies have shown a strong correlation between the magnitude of this coupling and the aggregation state of NaHMDS. nih.govacs.org

Dimers : NaHMDS dimers, which are prevalent in solvents like toluene or in THF/toluene mixtures, exhibit a 1J N–Si coupling constant in the range of 7–9 Hz. nih.gov

Monomers : Monomeric species, which are favored in strongly coordinating solvents like pure THF or in the presence of crown ethers, show a distinctly larger 1J N–Si coupling of 12–14 Hz. nih.gov

This difference allows for the direct observation and quantification of the equilibrium between different aggregation states in solution under various conditions. nih.govacs.org

Table 2: Correlation of 15N–29Si Coupling Constant with NaHMDS Aggregation State

| Aggregation State | Typical Solvent | 1J N–Si (Hz) | Reference |

| Dimer | Toluene | 7-9 | nih.gov |

| Monomer | Tetrahydrofuran (THF) | 12-14 | nih.gov |

| Ion Pair | HMPA | 16.4 | nih.gov |

Application of the Method of Continuous Variations (MCV) for Stoichiometry Determination

The Method of Continuous Variations (MCV), also known as a Job plot, is a powerful technique used to determine the stoichiometry of complexes in solution. This method has been successfully applied to the study of NaHMDS aggregation. nih.govacs.org

By systematically varying the mole fraction of two components (e.g., NaHMDS and a structurally similar, non-aggregating probe molecule) while keeping the total concentration constant, the stoichiometry of the dominant aggregate can be determined. MCV studies have confirmed that in solution, NaHMDS exists as an equilibrium between dimers and monomers, depending on the solvent and its concentration. nih.govacs.org These experiments have shown no evidence for the formation of trimers or higher-order aggregates in the solution phase under the conditions studied, which contrasts with its trimeric nature in the solid state. nih.gov

X-ray Diffraction (Single Crystal and Powder) for Atomic Arrangements

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Both single-crystal and powder X-ray diffraction have been indispensable for understanding the structural chemistry of this compound.

Single-crystal X-ray diffraction has provided the atomic-level detail for the structures discussed previously, including:

The trimeric structure of solvent-free NaHMDS with its (NaN)3 core. wikipedia.orgnih.gov

The complex cage structures of mixed amide/halide aggregates like [{Na5(μ-HMDS)5(μ5-X)}{Na(Me6TREN)}] and [Na4(μ-HMDS)3(μ4-I)(TMEDA)2]. acs.orgacs.org

The polymeric chain of the mixed-metal aggregate [toluene·NaCs(HMDS)2]∞. acs.org

Monomeric NaHMDS solvated by ligands such as 15-crown-5. nih.govacs.org

These diffraction studies yield precise data on bond lengths, bond angles, and coordination geometries, forming the foundation of our understanding of the compound's structural behavior in the solid state.

X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR) for Oxidation State and Coordination Geometry

While X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR) are not commonly employed for the routine characterization of diamagnetic s-block amides like this compound (NaHMDS) in isolation, they become exceptionally powerful tools for probing its role in redox-active systems. These methods provide critical information on the electronic structure and local coordination environment of metal centers involved in reactions with NaHMDS.

A significant application of these techniques is demonstrated in the study of the reduction of copper(II) complexes by NaHMDS. rsc.org In these transformations, NaHMDS acts not only as a base or ligand transfer reagent but also as a reducing agent. XAS, particularly the analysis of the X-ray Absorption Near Edge Structure (XANES) region, is instrumental in determining the oxidation state of the copper atom during the reaction. Studies have shown that NaHMDS can reduce Cu(II) to Cu(I). rsc.org

Furthermore, the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides detailed geometric information about the newly formed copper(I) species. kyoto-u.ac.jp In one such study, XAS analysis revealed the formation of a Cu(I) ate complex, Cu[N(Si(CH₃)₃)₂]₂Na. rsc.org The data indicated a linear coordination geometry for the copper(I) center, with two bis(trimethylsilyl)amide ligands directly bonded through their nitrogen atoms. rsc.org

EPR spectroscopy complements XAS in these studies by monitoring paramagnetic species. Since Cu(II) is a paramagnetic d⁹ ion and Cu(I) is a diamagnetic d¹⁰ ion, EPR can track the disappearance of the Cu(II) signal as it is reduced by NaHMDS, confirming the redox process. rsc.org The technique is highly sensitive to the presence of unpaired electrons and can provide detailed information about the electronic environment of paramagnetic centers. While NaHMDS itself is EPR-silent, its reactive intermediates or products in certain reactions may involve radical species that could be characterized by EPR. nih.gov

Infrared and Raman Spectroscopic Insights into Bonding and Aggregation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a direct probe into the bonding and structure of this compound, including its state of aggregation in different environments. semanticscholar.org The spectra are sensitive to the vibrations of the Si-N-Si backbone, the Si-C bonds, and the methyl groups, as well as to the interactions involving the sodium cation.

The vibrational modes of the unmetallated parent compound, hexamethyldisilazane (B44280) (HMDS), provide a baseline for assignments. Key vibrations include the symmetric and asymmetric Si-N-Si stretching and bending modes, Si-C stretching, and various deformations and rocking modes of the trimethylsilyl (TMS) groups. Upon deprotonation and formation of the sodium salt, significant shifts in these frequencies occur, reflecting the changes in the electronic structure and geometry of the N(SiMe₃)₂⁻ anion and its interaction with the Na⁺ cation.

The state of aggregation of NaHMDS, which is highly dependent on the solvent, has a profound impact on its vibrational spectrum. acs.orgnih.gov In non-polar aromatic solvents like toluene or benzene, NaHMDS predominantly exists as a dimer. acs.orgnih.gov In the solid state, it can form a trimer with a central Na₃N₃ ring. wikipedia.org In strongly coordinating solvents like tetrahydrofuran (THF), it exists primarily as a solvated monomer. acs.orgnih.gov These different aggregation states lead to distinct vibrational signatures due to changes in symmetry, the nature of the Na-N bonding, and intermolecular interactions.

IR spectroscopy has been used to monitor the interaction of NaHMDS with other molecules in solution. For instance, when NaHMDS is used to enolize ketones, changes in the carbonyl stretching frequency (ν(C=O)) of the ketone can be observed, indicating the formation of a complex between the ketone and the NaHMDS aggregate. nih.gov

The table below summarizes some of the expected key vibrational bands for the hexamethyldisilazide moiety, based on studies of the parent amine and related metal derivatives. The precise frequencies for NaHMDS aggregates can vary based on solvent and aggregation state.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| νas(Si-N-Si) | 930 - 990 | Asymmetric stretching of the silicon-nitrogen-silicon backbone. This is a prominent feature in the IR spectrum. |

| νs(Si-N-Si) | 450 - 600 | Symmetric stretching of the Si-N-Si backbone. Often stronger in the Raman spectrum. Its frequency is sensitive to the Si-N-Si bond angle. |

| ρ(CH₃) | 800 - 900 | Rocking modes of the methyl groups on the silicon atoms. Typically strong and complex bands are observed in this region. |

| ν(Si-C) | 600 - 800 | Stretching vibrations of the silicon-carbon bonds. Multiple bands can be present due to symmetric and asymmetric modes. |

| δ(Si-N-Si) | < 400 | Bending or deformation of the Si-N-Si angle. This mode occurs at low frequency. |

The differences in selection rules for IR and Raman spectroscopy can also help elucidate the structure of the aggregates. For example, for a centrosymmetric dimer, vibrations that are Raman active may be IR inactive, and vice-versa. The analysis of the vibrational spectra, therefore, provides a powerful, non-invasive method for understanding the complex solution and solid-state structures of this compound.

Computational Chemistry Approaches for Sodium Bis Trimethylsilyl Amide Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of NaHMDS systems. This quantum mechanical method allows for the accurate calculation of the electronic structure of molecules, providing a deep understanding of their properties and reactivity. DFT studies have been instrumental in predicting and validating the aggregation and solvation states of NaHMDS, elucidating reaction mechanisms, and analyzing the electronic factors that govern its chemical behavior. nih.govnih.gov

Prediction and Validation of Aggregation and Solvation States

The reactivity of NaHMDS is profoundly influenced by its state of aggregation, which can range from monomers and dimers to more complex structures, and its solvation by solvent molecules. acs.orgacs.org DFT computations have been pivotal in predicting the geometries and relative stabilities of these various species.

In weakly coordinating solvents like toluene (B28343), NaHMDS predominantly exists as a disolvated dimer. acs.orgnih.gov DFT calculations have corroborated this, showing that η⁶-toluene complexes with the sodium centers in the dimeric structure are energetically favorable. nih.gov In contrast, in strongly coordinating solvents such as tetrahydrofuran (B95107) (THF), NaHMDS can exist as a mixture of disolvated dimers and tetrasolvated monomers, or exclusively as the monomer in neat THF. acs.org DFT studies have successfully modeled these scenarios, providing calculated structures and solvation numbers that align well with experimental data obtained from techniques like NMR spectroscopy. nih.govacs.org For instance, the calculated preference for a tetrasolvated monomer in THF has been supported by spectroscopic evidence. nih.gov

Furthermore, DFT has been employed to investigate the influence of a wide array of over 30 different solvents on NaHMDS aggregation. nih.govacs.org These computational studies, in conjunction with experimental techniques like ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR spectroscopy and X-ray crystallography, have revealed a rich variety of structures including dimers, monomers, triple ions, and ion pairs, depending on the solvent's coordinating ability. nih.govacs.org The predictive power of DFT is highlighted by its ability to distinguish between different aggregation states, such as dimers and monomers, which is also supported by experimental ¹⁵N-²⁹Si coupling constants. nih.govnih.gov

The following table summarizes the experimentally observed and DFT-computed aggregation states of NaHMDS in different solvents.

| Solvent | Predominant Aggregation State (Experimental) | DFT-Computed Structures |

| Toluene | Disolvated Dimer acs.orgnih.gov | η⁶-Toluene Complexed Dimer nih.gov |

| Tetrahydrofuran (THF) | Mixture of Dimer and Monomer; Monomer in neat THF acs.org | Tetrasolvated Monomer, Disolvated Dimer nih.govacs.org |

| Dioxane | Partial deaggregation to monomer acs.org | Dioxane-solvated species |

| Triethylamine (Et₃N) | Mono- and Disolvated Dimers acs.org | Dimer-based transition states acs.org |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Disolvated Dimers acs.org | Dimer-based transition states acs.org |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) | Free Ions acs.org | Ionic transition states acs.org |

Elucidation of Reaction Mechanisms, Energetics, and Transition States

DFT calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms, the calculation of reaction energetics, and the characterization of transient transition states. researchgate.net For reactions involving NaHMDS, DFT has provided invaluable insights into how the base facilitates chemical transformations.

For example, in the context of ketone enolization, DFT studies have explored the transition structures for both E- and Z-enolate formation, helping to explain the observed solvent- and substrate-dependent stereoselectivities. acs.org These calculations have revealed that the reaction can proceed through different pathways, involving monomeric or dimeric NaHMDS species, depending on the solvent. acs.org In the aminolysis of methyl-2-picolinate, DFT computations have uncovered a complex reaction coordinate, identifying multiple transition states and intermediates. nih.gov These studies have shown that the reaction can proceed via a dimer-based pathway even in solvents where the monomer is the dominant species in the ground state. nih.gov

DFT has also been used to investigate the energetics of NaHMDS-mediated reactions. For instance, the free energy profile for the transamidation of thioamides mediated by NaHMDS has been computed, providing a quantitative understanding of the reaction pathway. researchgate.net Similarly, the exothermic nature of solvent substitution on the NaHMDS dimer has been demonstrated through DFT calculations. nih.gov

Theoretical Prediction of Reactivity and Selectivity Profiles

By modeling the transition states of competing reaction pathways, DFT can predict the reactivity and selectivity of chemical reactions. This predictive capability is particularly valuable for understanding and optimizing reactions involving NaHMDS.

DFT studies have shown that the polarity and Lewis basicity of solvents like THF can promote optimal transition-state geometries, leading to high stereoselectivity in reactions such as enolizations. In contrast, less coordinating solvents like toluene may result in lower selectivity. The significant influence of the solvent on the E/Z selectivity of ketone enolization by NaHMDS has been rationalized through DFT calculations of the relevant transition states. acs.org For example, enolization of 2-methyl-3-pentanone (B165389) shows dramatically different selectivities in Et₃N/toluene (20:1 E/Z) versus THF (1:90 E/Z), a phenomenon that can be explained by the different aggregation and solvation states of the reactive species in these solvents. acs.org

Furthermore, DFT has been employed to understand the chemoselectivity in reactions where multiple outcomes are possible. In the reaction of NaHMDS with methyl-2-picolinate, DFT calculations helped to elucidate why the reaction proceeds to form an amidine rather than other potential products. nih.gov

Electronic Structure Analysis and Characterization of Bonding Interactions

DFT provides a detailed picture of the electronic structure of molecules, enabling the characterization of bonding interactions within NaHMDS aggregates and their complexes. Analysis of the electron density, molecular orbitals, and charge distribution reveals the nature of the bonds between the sodium cation, the bis(trimethylsilyl)amide anion, and coordinating solvent molecules.

In dimeric NaHMDS structures, DFT calculations have shown the presence of bridging amide ligands, forming a central Na₂N₂ core. nih.gov The bonding within these aggregates is primarily ionic, but with significant covalent character in the Na-N bonds. The interaction of solvents with the sodium centers can be analyzed to understand the strength and nature of the solvation. For instance, DFT calculations have been used to investigate the stabilizing cation-π interactions between sodium and aromatic solvents like toluene. nih.gov

The electronic properties of NaHMDS are also crucial for its reactivity. The high negative charge on the nitrogen atom, as revealed by DFT calculations, is consistent with its strong basicity. The steric bulk of the trimethylsilyl (B98337) groups, also well-described by DFT, is responsible for its low nucleophilicity.

Molecular Dynamics Simulations

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a means to investigate the dynamic behavior of molecules over time. youtube.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, diffusion, and other time-dependent processes. youtube.comuark.edu

Investigation of Dynamic Processes in Solution-Phase Aggregation

MD simulations can provide a dynamic picture of the aggregation and deaggregation processes of NaHMDS in solution. By simulating the movement of NaHMDS molecules and solvent molecules over time, it is possible to observe the formation and dissociation of dimers and other aggregates. These simulations can reveal the timescales of these processes and the role of solvent fluctuations in mediating them.

While specific MD simulation studies focusing solely on the dynamic aggregation of NaHMDS are not as prevalent in the literature as DFT studies, the principles of MD are well-suited to this problem. Such simulations would typically involve placing a number of NaHMDS and solvent molecules in a simulation box and observing their behavior over nanoseconds or longer. youtube.comuark.edu The trajectories from these simulations can be analyzed to determine the populations of different aggregate species, the lifetimes of these aggregates, and the pathways for their interconversion. This information would complement the static picture provided by DFT and experimental studies, offering a more complete understanding of the complex solution-state behavior of NaHMDS.

Modeling Solvent-Solute Interactions and Transport Phenomena

The chemical behavior and reactivity of sodium bis(trimethylsilyl)amide (NaHMDS) in solution are intricately linked to its interactions with solvent molecules. Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides a powerful lens to investigate these complex relationships at a molecular level. These approaches allow for the detailed examination of solvation structures, binding energies, and the dynamic processes that govern the transport of NaHMDS species in various solvent environments.

Solvent-Solute Interactions and Aggregation States

A pivotal aspect of NaHMDS chemistry in solution is its tendency to exist in different aggregation states, primarily as monomers and dimers. The equilibrium between these states is highly dependent on the nature of the solvent, its concentration, and the temperature. researchgate.netresearchgate.net Computational studies have been instrumental in elucidating the structural and energetic factors that govern this equilibrium.

DFT calculations have been extensively employed to determine the geometries and solvation energies of NaHMDS aggregates in a wide array of solvents. researchgate.netwikipedia.org These studies often involve modeling the explicit coordination of solvent molecules to the sodium cation. For instance, in non-polar or weakly coordinating solvents like toluene, NaHMDS predominantly exists as a dimer. researchgate.netresearchgate.net Computational models of this dimer often show it to be explicitly solvated by toluene molecules. researchgate.net

In contrast, in strongly coordinating polar aprotic solvents such as tetrahydrofuran (THF), the monomeric form of NaHMDS becomes more favorable, especially at higher solvent concentrations. researchgate.netresearchgate.net DFT calculations have shown that in neat THF, NaHMDS exists almost exclusively as a tetrasolvated monomer. researchgate.net The transition between dimer and monomer as a function of solvent concentration has been successfully modeled, with computational results showing good correlation with experimental data obtained from techniques like NMR spectroscopy. researchgate.net

The relative binding affinities of different solvents to the NaHMDS monomer or dimer can also be quantified through computational methods. By calculating the free energies of solvation, researchers can predict how solvents will compete in binary mixtures. wikipedia.org These computational insights are crucial for understanding and predicting the reactivity of NaHMDS, as the monomer and dimer exhibit different nucleophilic and basic properties. nih.gov For example, kinetic and computational studies have revealed that even when the monomer is the dominant species in solution, reactions can still proceed through a dimer-based pathway. nih.gov

| Solvent | Predominant NaHMDS Structure | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Toluene | Disolvated Dimer | DFT | Weakly coordinating, favors aggregation. | researchgate.netresearchgate.net |

| Tetrahydrofuran (THF) | Mixture of Disolvated Dimer and Tetrasolvated Monomer (Toluene/THF mix); Monomer (neat THF) | DFT | Strongly coordinating, promotes deaggregation to monomer. | researchgate.netresearchgate.net |

| Triethylamine | Dimer | DFT | Weakly coordinating, similar to hydrocarbons. | wikipedia.org |

| Dimethyl Sulfoxide (DMSO) | Monomer | DFT | Strongly coordinating dipolar ligand. | wikipedia.org |

| N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDTA) | Monomer | DFT | Strongly chelating polyamine, forms stable monomeric complexes. | wikipedia.org |

Modeling of Transport Phenomena

While the static picture of solvent-solute interactions is well-developed, understanding the dynamic behavior, or transport phenomena, of NaHMDS in solution requires methods like molecular dynamics (MD) simulations. These simulations can, in principle, provide quantitative data on properties such as diffusion coefficients and ionic conductivity, which are critical for a complete understanding of reaction kinetics and mass transfer in these systems.

Although specific, detailed MD studies on the transport properties of NaHMDS are not extensively documented in the literature, the general computational frameworks for such investigations are well-established. For instance, the diffusion coefficient of the NaHMDS monomer, dimer, or the constituent ions could be calculated from the mean squared displacement (MSD) over time, as obtained from an MD trajectory, using the Einstein relation. nih.gov Such simulations would require accurate force fields that can correctly describe the interactions between the NaHMDS species and the solvent molecules.

The table below summarizes the key transport properties that can be investigated using molecular dynamics simulations and the established theoretical relationships used for their calculation.

| Transport Property | Computational Method | Governing Equation/Principle | Potential Insights for NaHMDS Systems |

|---|---|---|---|

| Diffusion Coefficient (D) | Molecular Dynamics (MD) | Einstein Relation (from Mean Squared Displacement) | Mobility of NaHMDS monomers, dimers, and constituent ions in various solvents. |

| Ionic Conductivity (σ) | Molecular Dynamics (MD) | Green-Kubo Formalism or Nernst-Einstein Equation | Overall charge transport capacity of NaHMDS solutions; effect of ion pairing and aggregation on conductivity. |

| Solvation Shell Dynamics | Molecular Dynamics (MD) | Time Correlation Functions | Rate of exchange of solvent molecules in the coordination sphere of the sodium ion; stability of solvated complexes. |

Advanced Applications in Chemical Synthesis and Materials Science

Organometallic Synthesis and Coordination Chemistry

The primary application of sodium bis(trimethylsilyl)amide in inorganic chemistry is as a superb ligand transfer reagent for the introduction of the bulky bis(trimethylsilyl)amide anion, [N(SiMe₃)₂]⁻, often abbreviated as hmds. This is typically achieved through salt metathesis reactions with metal halides, providing a general and effective route to a vast array of metal amide complexes. wikipedia.orgencyclopedia.pub

Preparation of Organometallic Compounds via Metalation Processes

This compound is widely utilized for the metalation of organic substrates. chemimpex.com This process involves the deprotonation of a weakly acidic C-H bond to form a carbanion, which can then be incorporated into an organometallic framework. For instance, it is used in the synthesis of formamidinate complexes by deprotonating formamidines like N,N'-bis-(2,4-dimethylphenyl)formamidine (DMFormH). jcu.edu.au The resulting anion can then coordinate to a metal center, a foundational step in creating more complex organometallic structures. jcu.edu.au These metalation reactions are crucial for introducing metal atoms into organic frameworks, a key process in the development of new catalysts and materials. chemimpex.com

Synthesis and Characterization of s-Block Metal Coordination Complexes

This compound is a key reagent for synthesizing coordination complexes of the s-block metals (alkali and alkaline-earth metals). While alkali metal silylamides like NaHMDS are commercially available, they are also used to prepare other s-block complexes. encyclopedia.pub The synthesis of bis(trimethylsilyl)amide complexes of alkali and alkaline-earth metals can be achieved by adding bidentate ether and amine bases to coligand-free complexes or through ligand exchange with THF adducts. rsc.orgresearchgate.net

For example, reacting NaHMDS with cesium halides in the presence of a donor molecule like tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) leads to the formation of mixed sodium amide/sodium halide aggregates. figshare.com The structures of these complexes are diverse; lithium and sodium complexes are often mononuclear, while their heavier counterparts tend to form dinuclear compounds. rsc.orgresearchgate.net The bulky nature of the bis(silyl)amide ligand is a dominant factor in the structural chemistry of these complexes. nih.gov

| Metal | Complex Type | Synthesis Method | Structural Feature | Reference |

|---|---|---|---|---|

| Sodium (Na) | Mononuclear or Dinuclear | Reaction with bidentate bases (e.g., tmeda, dme) | [(tmeda)NaN(SiMe₃)₂]₂ is dinuclear | rsc.orgresearchgate.net |

| Potassium (K) | Dinuclear | Reaction with bidentate bases | Forms dinuclear compounds with central M₂N₂ rings | rsc.orgresearchgate.net |

| Magnesium (Mg) | Mononuclear | Deprotonation of HN(SiMe₃)₂ with dibutylmagnesium | Can be four-coordinate or six-coordinate with additional ligands | encyclopedia.pubrsc.orgresearchgate.net |

| Calcium (Ca) | Mononuclear | Salt metathesis with CaI₂ | Forms mononuclear complexes like [(L)M{N(SiMe₃)₂}₂] | wikipedia.orgrsc.orgresearchgate.net |

| Rubidium (Rb) | Dinuclear | Magnetite-catalyzed metalation of H(hmds) in liquid ammonia (B1221849) | Forms dinuclear complexes with weakly coordinating ethers | rsc.org |

Formation of Transition Metal, Lanthanide, and Actinide Bis(trimethylsilyl)amide Complexes

A general method for preparing d-block and f-block metal bis(trimethylsilyl)amides involves the salt metathesis reaction between an anhydrous metal halide (typically a chloride) and NaHMDS. wikipedia.orgencyclopedia.pub The sodium chloride byproduct precipitates and can be removed by filtration, while the desired metal complex is often purified by distillation or sublimation. wikipedia.orgencyclopedia.pub

Transition Metals: A wide range of transition metal complexes have been synthesized using this method. For instance, two-coordinate complexes of manganese, iron, and cobalt, M[N(SiMe₃)₂]₂, can be prepared. ox.ac.uk Iron complexes are notable for being isolated in both the +2 and +3 oxidation states. encyclopedia.pub

Lanthanides: NaHMDS is used to synthesize lanthanide complexes, such as [Ln{N(SiMe₃)₂}₂(THF)(µ-Cl)]₂ (where Ln = Ce, Nd), by reacting two equivalents of the amide with the corresponding lanthanide trichloride. cdnsciencepub.comcdnsciencepub.com The chemistry of lanthanide(II) silylamide complexes is well-established, serving as a benchmark for comparison with related phosphide (B1233454) complexes. acs.orgnih.gov

Actinides: The bulky bis(trimethylsilyl)amide ligand is also employed in actinide chemistry to create specific coordination environments.

Role in Stabilizing Low-Coordinate and Unusual Oxidation States of Metal Centers

The exceptional steric bulk of the bis(trimethylsilyl)amide ligand is a defining feature that chemists exploit to create unusual coordination environments. wikipedia.org This bulkiness physically prevents the coordination of a large number of ligands to the metal center, leading to the formation of stable, low-coordinate complexes. nih.govescholarship.org For example, two-coordinate M[N(SiMe₃)₂]₂ (M = Mn, Fe, Co) complexes are monomeric in the gas phase precisely because the ligand's size inhibits the association of multiple complex units (oligomerization). wikipedia.org

This steric hindrance is also crucial for stabilizing metals in unusual oxidation states. researchgate.netresearchgate.net By limiting the coordination number, the electronic environment of the metal center is significantly altered, which can make otherwise unstable oxidation states accessible. For example, iron(III) bis(trimethylsilyl)amide complexes can be prepared, and the ligand has been instrumental in the synthesis of a variety of complexes where the transition metal exhibits an uncommon oxidation state. encyclopedia.pubescholarship.org

Precursors for Advanced Materials Deposition Techniques (e.g., MOCVD)

Metal bis(trimethylsilyl)amide complexes often exhibit low lattice energies and are lipophilic due to their bulky, nonpolar alkylsilyl groups. wikipedia.org This results in significant volatility, a key requirement for precursors used in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). escholarship.org MOCVD is a technique used to grow high-purity thin films of crystalline materials. The volatility of complexes like zinc bis(trimethylsilyl)amide, which melts at just 12.5 °C, allows them to be easily transported in the gas phase to a substrate surface where they decompose to deposit a thin film of the desired material. wikipedia.orgresearchgate.net This makes them valuable precursors for fabricating silicon-containing materials and semiconductors. chemimpex.com

Catalysis and Polymerization

Beyond its role as a stoichiometric reagent, this compound and its derivative metal complexes are employed in catalysis. NaHMDS itself can act as a catalyst, particularly in polymerization processes. chemimpex.com For example, it has been shown to enhance the polymerization of phenylacetylene (B144264) when used in conjunction with rhodium(I) catalysts. fishersci.be Its ability to act as a strong base allows it to activate otherwise inert substrates, expanding the scope of available synthetic methods. chemimpex.com The resulting metal amide complexes can also serve as precatalysts in industrially significant reactions. escholarship.org

Integration into Novel Catalytic Systems for Enhanced Reaction Rates and Selectivity

NaHMDS is a key component in various catalytic processes, where it can enhance reaction rates and improve selectivity. chemimpex.com It is often used not as a direct catalyst itself but as a crucial additive or precursor in the formation of catalytically active species. For instance, its reaction with metal halides can generate soluble, highly active metal amide catalysts.

Research has shown that NaHMDS can be combined with other sodium salts, like sodium halides, to form mixed aggregates. researchgate.netnih.gov These bimetallic systems can exhibit unique reactivity and catalytic properties not observed with the individual components. For example, combining NaHMDS with cesium halides has been used to create soluble sources of sodium halide salts, which are then captured by excess NaHMDS to form well-defined mixed-metal aggregates. nih.gov These structured complexes can influence the stereochemical outcome and efficiency of subsequent reactions. In some cases, NaHMDS is used to generate active catalysts in situ, such as in the aminobenzylation of aldehydes, where it facilitates the reaction in the presence of a cesium salt additive. researchgate.net

Applications in Polymer Chemistry, including Silicon-Containing Polymer Synthesis

In the realm of materials science, NaHMDS plays a significant role in polymer chemistry, particularly in the synthesis of polymers containing silicon. chemimpex.comchemimpex.com Silicon-containing polymers are valued for their unique properties, including high thermal stability, chemical resistance, and flexibility. NaHMDS serves as a critical reagent in the preparation of the monomers or in the polymerization steps for these advanced materials. chemimpex.com Its ability to introduce silylated groups or to act as a potent base for initiating polymerization makes it invaluable for creating novel materials with enhanced properties suitable for high-performance applications like specialized coatings and sealants. chemimpex.com

Enabling Complex Organic Transformations

The unique properties of NaHMDS make it an enabling reagent for a wide array of complex and stereochemically sensitive organic reactions. Its primary function as a strong, sterically hindered base allows for the regioselective and stereoselective formation of reactive intermediates.

Stereoselective Reactions (e.g., Kinetic Enolate Formation, Asymmetric Syntheses, Stereoselective Quaternizations, Aldol (B89426) and Azaaldol Additions)

NaHMDS is widely employed for the regio- and stereoselective generation of enolates from carbonyl compounds. sigmaaldrich.com Due to its large steric bulk, it preferentially abstracts a proton from the less-hindered alpha-carbon of an unsymmetrical ketone, leading to the formation of the kinetic enolate. This regioselectivity is crucial for controlling the outcome of subsequent alkylation and addition reactions.